Concanamycin C

Description

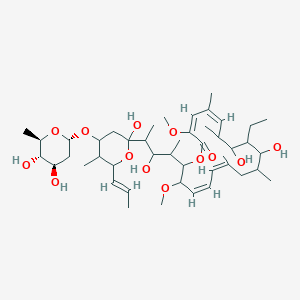

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one has been reported in Streptomyces, Streptomyces diastatochromogenes, and other organisms with data available.

from Streptomyces diastatochromogenes S-45; structure given in first source

Properties

CAS No. |

81552-34-3 |

|---|---|

Molecular Formula |

C45H74O13 |

Molecular Weight |

823.1 g/mol |

IUPAC Name |

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1 |

InChI Key |

XKYYLWWOGLVPOR-GKJVGUBMSA-N |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

concanamycin C TAN 1323 A TAN-1323 A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Concanamycin C from Streptomyces diastatochromogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a potent macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes, stands as a significant member of the concanamycin family.[1] These 18-membered macrolides are renowned for their profound biological activities, primarily as specific and potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action disrupts cellular pH homeostasis, leading to a cascade of downstream effects that confer upon concanamycins a diverse range of biological functions, including antifungal, antiviral, anti-osteoporotic, and immunosuppressive properties.[2] This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, purification, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

Streptomyces diastatochromogenes is a notable producer of a variety of bioactive secondary metabolites, including the concanamycin family of antibiotics (Concanamycins A, B, and C).[1] The concanamycins were first isolated as effective inhibitors of the proliferation of mouse splenic lymphocytes stimulated by concanavalin A.[3] While active against various fungi and yeasts, they do not exhibit significant antibacterial activity.[3] The primary mechanism of action for the concanamycin family is the potent and specific inhibition of V-type ATPases, which are crucial proton pumps in eukaryotic cells.

This guide will focus specifically on this compound, detailing the scientific journey from its microbial origin to its characterization as a V-ATPase inhibitor.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C45H74O13 | Inferred from related compounds |

| Molecular Weight | 823.1 g/mol | Inferred from related compounds |

| Appearance | Colorless oil | [3] |

| Solubility | Soluble in methanol, ethanol, chloroform, acetone, ethyl acetate, and DMSO. | [4] |

| Storage | Store at +4°C. Solutions can be stored at -20°C for up to one month. | [2] |

| Primary Mechanism of Action | Potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). | [2] |

| Biological Activities | Antifungal, anti-yeast, antiviral, anti-osteoporotic, immunosuppressive. | [2] |

Experimental Protocols

Fermentation of Streptomyces diastatochromogenes

The production of this compound is achieved through the fermentation of Streptomyces diastatochromogenes. The following protocol is a synthesized representation based on established methods for Streptomyces fermentation.

3.1.1. Media Composition

-

Seed Medium:

-

Glucose: 10 g/L

-

Starch: 30 g/L

-

Bacto Peptone: 5 g/L

-

Peanut Meal: 10 g/L

-

Yeast Extract: 5 g/L

-

CaCO₃: 2 g/L

-

pH adjusted to 7.0 before sterilization.[5]

-

-

Production Medium (Gauze's Synthetic Medium No. 1):

-

Soluble Starch: 20 g/L

-

KNO₃: 1 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

NaCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

pH adjusted to 7.2-7.4 before sterilization.[3]

-

3.1.2. Fermentation Conditions

-

Inoculum Preparation: A well-sporulated culture of Streptomyces diastatochromogenes from an agar slant is used to inoculate the seed medium. The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.

-

Incubation: The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm in shake flasks).

-

Monitoring: The production of this compound can be monitored by periodically sampling the culture and analyzing the extract using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth and mycelium.

-

Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

-

Mycelial Extraction: The mycelial cake is extracted with acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is dissolved in ethyl acetate and partitioned against water to remove water-soluble impurities. The ethyl acetate layer is collected and evaporated.

-

Silica Gel Chromatography: The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a methanol-water gradient to yield pure this compound.[5]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton and placing substituents.[3]

-

Biosynthesis of this compound

The biosynthesis of concanamycins is governed by a large polyketide synthase (PKS) gene cluster.[6][7] The backbone of this compound is assembled by a type I modular PKS. The biosynthesis of Concanamycin A in Streptomyces neyagawaensis has been studied, and the gene cluster spans over 100 kbp and contains 28 open reading frames (ORFs).[7] The biosynthesis of this compound is expected to follow a similar pathway, with variations in the starter or extender units incorporated by the PKS modules.

The PKS modules are responsible for the iterative condensation of acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form the polyketide chain. Following the assembly of the polyketide backbone, it undergoes cyclization to form the 18-membered macrolactone ring. Subsequent post-PKS modifications, including glycosylation and other tailoring reactions, lead to the final structure of this compound.

Biological Activity and Mechanism of Action

V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus. The IC50 value for V-ATPase inhibition by the closely related Concanamycin A is approximately 10 nM.[8][9] this compound is expected to have a similar high potency.

Downstream Cellular Effects and Signaling Pathways

By inhibiting V-ATPase, this compound disrupts the proton gradient across vesicular membranes, leading to an increase in the pH of these organelles. This has several significant downstream consequences on cellular signaling and function:

-

Inhibition of Lysosomal Degradation: The acidic environment of lysosomes is essential for the activity of degradative enzymes. V-ATPase inhibition impairs lysosomal function, leading to the accumulation of undigested material.

-

Disruption of Endosomal Trafficking and Receptor Signaling: The proper sorting and trafficking of receptors and their ligands through the endosomal pathway are pH-dependent. V-ATPase inhibition can interfere with signaling pathways that rely on endocytosis, such as the Notch, Wnt, and TGF-β pathways.

-

Impairment of Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. Inhibition of V-ATPase can block this fusion, leading to an accumulation of autophagosomes.

-

Induction of Apoptosis: In some cell types, the cellular stress caused by V-ATPase inhibition can trigger programmed cell death (apoptosis).

References

- 1. Streptomyces diastatochromogenes - Wikipedia [en.wikipedia.org]

- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

Concanamycin C: An In-depth Technical Guide to a Potent 18-Membered Macrolide V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C is a member of the concanamycin family of 18-membered macrolide antibiotics, first isolated from Streptomyces diastatochromogenes.[1] As a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), this compound offers a valuable tool for investigating a myriad of cellular processes.[2] Its mechanism of action, centered on the disruption of proton gradients across cellular membranes, underpins its diverse biological activities, including antifungal, immunosuppressive, and potential anti-osteoporotic and antiviral properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Physicochemical Properties

This compound is a complex macrolide with a distinct 18-membered lactone ring structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H74O13 | [4] |

| Molecular Weight | 823.06 g/mol | [4] |

| CAS Number | 81552-34-3 | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol | [4] |

Biological Activity and Quantitative Data

This compound's primary mechanism of action is the potent and specific inhibition of V-ATPase.[2] This inhibition disrupts the acidification of various intracellular organelles, such as lysosomes and endosomes, and affects proton transport across the plasma membrane in specialized cells. While specific quantitative data for this compound is limited in publicly available literature, its activity can be contextualized by comparison with its well-studied analog, Concanamycin A. The concanamycin family, in general, is noted to be more potent and specific in its V-ATPase inhibition than the related bafilomycin macrolides.[3]

The initial characterization of this compound demonstrated its inhibitory effects on the proliferation of mouse splenic lymphocytes stimulated by concanavalin A.[1] It also exhibits in vitro activity against a range of fungi and yeasts.[1][4]

Table 1: Summary of Biological Activities of Concanamycins

| Activity | Target/Assay | Compound | IC50 / MIC | Reference |

| V-ATPase Inhibition | Yeast V-type H+-ATPase | Concanamycin A | 9.2 nM | [5] |

| V-ATPase Inhibition | Manduca sexta V-ATPase | Concanamycin A | 10 nM | [6][7] |

| Lymphocyte Proliferation | Concanavalin A-stimulated mouse splenic lymphocytes | This compound | - | [1][4] |

| Antifungal Activity | Various fungi and yeasts | This compound | - | [1][4] |

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects by binding to the V0 subunit of the V-ATPase complex. This interaction inhibits the proton translocation activity of the pump, leading to a disruption of the proton motive force across membranes. The consequences of this inhibition are far-reaching, affecting numerous cellular processes that are dependent on acidic environments.

Caption: this compound inhibits V-ATPase, disrupting organelle acidification.

Key Signaling Pathways Modulated by this compound

The inhibition of V-ATPase by this compound has profound effects on several key signaling pathways, primarily through its impact on lysosomal function.

Autophagy

V-ATPase activity is crucial for the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo. By inhibiting lysosomal acidification, this compound blocks autophagic flux, leading to an accumulation of autophagosomes.

Caption: this compound blocks autophagy by inhibiting lysosomal acidification.

Apoptosis

The disruption of cellular homeostasis caused by V-ATPase inhibition can trigger apoptosis, or programmed cell death. The mechanisms are complex and can be cell-type dependent, but often involve the activation of caspase cascades and DNA fragmentation.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its activation is dependent on the presence of amino acids, which are sensed at the lysosomal surface. V-ATPase plays a role in this amino acid sensing mechanism. By inhibiting V-ATPase, this compound can interfere with the activation of mTORC1, thereby impacting downstream processes such as protein synthesis and cell growth.

Caption: this compound can inhibit mTORC1 signaling by disrupting V-ATPase function.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

V-ATPase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the ATPase activity of isolated V-ATPase-containing membrane fractions by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Isolated membrane fractions containing V-ATPase

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM MgCl2, 1 mM ATP

-

Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Substrate Mix: 2 mM phosphoenolpyruvate (PEP), 0.2 mM NADH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, coupling enzyme mix, and substrate mix to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding the membrane fraction to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADH oxidation (decrease in A340 per minute) for each concentration of this compound.

-

Plot the percentage of V-ATPase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for determining the V-ATPase inhibitory activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Autophagy Flux Assay (LC3 Turnover Assay)

This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the autophagic flux. The accumulation of LC3-II in the presence of a lysosomal inhibitor like this compound compared to its absence is indicative of the rate of autophagy.

Materials:

-

Cells stably expressing GFP-LC3 or cells to be analyzed by western blotting for endogenous LC3

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer for western blotting

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Fluorescence microscope (for GFP-LC3 expressing cells)

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with an autophagy inducer (e.g., starvation medium) or maintain in complete medium (for basal autophagy).

-

In parallel, treat a set of cells with the autophagy inducer in the presence of this compound (e.g., 50-100 nM) for a short period (e.g., 2-4 hours).

-

For Western Blotting:

-

Lyse the cells and collect the protein lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound indicates active autophagic flux.

-

-

For Fluorescence Microscopy (GFP-LC3 cells):

-

Fix and permeabilize the cells.

-

Mount the coverslips on slides.

-

Visualize the cells under a fluorescence microscope.

-

Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta in the presence of this compound indicates autophagic flux.

-

Caption: Workflow for measuring autophagic flux using this compound.

Conclusion

This compound is a valuable research tool for scientists investigating the diverse roles of V-ATPase in cellular physiology and disease. Its potent and specific inhibitory activity makes it an ideal probe for dissecting processes such as autophagy, endosomal trafficking, and pH homeostasis. While more quantitative data on the specific activity of this compound would be beneficial, the existing knowledge, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for its application in a wide range of research and drug development endeavors. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing 18-membered macrolide antibiotic.

References

- 1. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Concanamycin - XenWiki [wiki.xenbase.org]

- 6. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

Concanamycin C: A Comprehensive Technical Guide to a Highly Specific V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a member of the plecomacrolide family of antibiotics, is a potent and highly specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory potency, and experimental applications. Quantitative data on the inhibitory activity of the closely related Concanamycin A is presented, along with detailed methodologies for key experiments. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this important research tool.

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes, such as protein trafficking and degradation, receptor recycling, and autophagy.[1] The dysregulation of V-ATPase activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

Concanamycins are a class of macrolide antibiotics that have emerged as powerful tools for studying V-ATPase function due to their high potency and specificity.[2] this compound, along with its close analog Concanamycin A, exhibits nanomolar inhibitory activity against V-ATPases while displaying significantly lower affinity for other types of ATPases, such as P-type and F-type ATPases.[3][4] This high degree of selectivity makes this compound an invaluable reagent for dissecting the physiological roles of V-ATPases in various biological systems.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the V₀ membrane-integral domain of the V-ATPase. Specifically, the binding site is located on the proteolipid subunit c.[5] This interaction is thought to prevent the rotation of the c-ring, which is a critical step in the proton translocation process. By locking the c-ring, this compound effectively uncouples ATP hydrolysis from proton pumping, leading to a rapid dissipation of the proton gradient across the organellar membrane.

The inhibition of V-ATPase by this compound has profound consequences on cellular function. The disruption of organellar acidification interferes with the activity of pH-sensitive lysosomal hydrolases, leading to impaired degradation of cellular waste.[1] Furthermore, it can disrupt protein trafficking through the Golgi apparatus and inhibit the final stages of autophagy.[6][7]

Quantitative Inhibitory Activity

| Inhibitor | Target | Source | IC₅₀ (nM) | Selectivity |

| Concanamycin A | V-ATPase | Yeast | 9.2[3] | >2000-fold vs. F-type and P-type H+-ATPases[3] |

| Concanamycin A | V-ATPase | Manduca sexta (tobacco hornworm) | 10[5][8][9] | - |

| Concanamycin A | P-type Na+,K+-ATPase | Porcine | >20,000[3] | - |

Table 1: Inhibitory Potency and Selectivity of Concanamycin A. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Concanamycin A against V-ATPases from different sources and its selectivity over other ATPase types.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study V-ATPase activity.

V-ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the ATP hydrolysis activity of V-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Isolated vacuolar vesicles or purified V-ATPase

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 25 mM KCl, 25 mM NaCl, 3 mM MgCl₂, 1 mM ATP

-

Coupling Enzyme Mix: 2 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units/mL pyruvate kinase, 2 units/mL lactate dehydrogenase

-

This compound stock solution (in DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare the assay buffer and the coupling enzyme mix.

-

Add a known amount of vacuolar vesicles or purified V-ATPase to the wells of a microplate.

-

Add varying concentrations of this compound to the wells. Include a DMSO control.

-

Initiate the reaction by adding the ATP and coupling enzyme mix.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Proton Pumping Assay (ACMA Fluorescence Quenching)

This assay measures the ability of V-ATPase to establish a proton gradient across a membrane using the pH-sensitive fluorescent probe, 9-amino-6-chloro-2-methoxyacridine (ACMA).

Materials:

-

Isolated vacuolar vesicles

-

Transport Buffer: 20 mM HEPES-Tris (pH 7.0), 50 mM NaCl, 30 mM KCl

-

ACMA stock solution (in ethanol)

-

ATP and MgSO₄ stock solutions

-

This compound stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Add isolated vacuolar vesicles to a cuvette containing the transport buffer and a final concentration of 1 µM ACMA.[10]

-

Stir the mixture continuously at 25°C.[10]

-

Monitor the fluorescence emission at 490 nm with an excitation wavelength of 410 nm.[10]

-

To assess the effect of this compound, pre-incubate the vesicles with the desired concentration of the inhibitor (or DMSO control) before initiating the assay.

-

Initiate proton pumping by adding ATP and MgSO₄ to final concentrations of 0.5 mM and 1.0 mM, respectively.[10]

-

Observe the quenching of ACMA fluorescence as protons are pumped into the vesicles, leading to a decrease in the internal pH.

-

The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.

-

To confirm that the quenching is due to V-ATPase activity, add a saturating concentration of this compound (e.g., 100 nM) after the fluorescence has stabilized to observe the reversal of the quenching.[10]

Visualizations

Signaling Pathway of V-ATPase Inhibition by this compound

Caption: Mechanism of V-ATPase inhibition by this compound.

Experimental Workflow for Determining IC₅₀ of this compound

Caption: Workflow for IC₅₀ determination of this compound.

Cellular Effects and Potential Off-Target Considerations

The potent inhibition of V-ATPase by this compound leads to a variety of observable cellular effects. Treatment of cells with concanamycins has been shown to induce apoptosis in certain cell types, such as activated CD8+ CTLs.[11] Furthermore, it can cause swelling of the Golgi apparatus, disrupting protein trafficking.[6] As a consequence of its mechanism, this compound is also a potent inhibitor of autophagy.[7]

While this compound is highly specific for V-ATPases, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. The plecomacrolide class, in general, has been shown to inhibit P-type ATPases at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for V-ATPase inhibition.[4][12] Researchers should always perform dose-response experiments to ensure that the observed effects are due to the specific inhibition of V-ATPase.

Conclusion

This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biologists, biochemists, and drug discovery professionals. Its ability to potently and selectively disrupt the function of this essential proton pump allows for the detailed investigation of a wide array of cellular processes. This guide provides a comprehensive overview of its mechanism, inhibitory characteristics, and experimental application, serving as a valuable resource for researchers utilizing this potent macrolide. Careful experimental design, including appropriate controls and dose-response analyses, will ensure the generation of robust and reliable data in the study of V-ATPase biology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concanamycin - XenWiki [wiki.xenbase.org]

- 4. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. glpbio.com [glpbio.com]

- 9. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

The Biological Activities of Concanamycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C is a member of the concanamycin family of macrolide antibiotics, first isolated from Streptomyces diastatochromogenes[1]. These compounds are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments in eukaryotic cells. By disrupting this fundamental cellular process, this compound exerts a wide range of biological effects, including antifungal, immunosuppressive, antiproliferative, and antiviral activities. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data, experimental methodologies, and impact on key signaling pathways. While much of the detailed mechanistic and quantitative data has been generated for its close analog, Concanamycin A, this guide will focus on the available information for this compound and supplement it with relevant data from Concanamycin A where appropriate, given their structural and functional similarities.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the V-ATPase. This multi-subunit enzyme is responsible for pumping protons across membranes, thereby acidifying organelles such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor recycling, and vesicular trafficking[2].

This compound, like other concanamycins, specifically binds to the V0 subunit c of the V-ATPase complex[3]. This binding event inhibits the proton translocation activity of the pump, leading to a rapid increase in the pH of intracellular compartments. The disruption of this proton gradient is the foundational event that triggers the diverse downstream biological effects of the compound.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in the available literature, the following tables summarize the known inhibitory concentrations for concanamycins, primarily focusing on the well-characterized Concanamycin A, which serves as a benchmark for the family.

| Activity | Assay | Organism/Cell Line | Inhibitor | IC50 / MIC | Reference |

| V-ATPase Inhibition | ATPase activity assay | Yeast V-type H+-ATPase | Concanamycin A | 9.2 nM | |

| ATPase activity assay | Tobacco hornworm V-ATPase | Concanamycin A | 10 nM | [3] | |

| Antifungal Activity | Minimal Inhibitory Concentration (MIC) | Various fungi and yeasts | This compound | Not specified | [4] |

| Immunosuppressive Activity | Lymphocyte Proliferation | Mouse splenic lymphocytes | This compound | Not specified | [4] |

| Antiproliferative Activity | Cell Proliferation Assay | HMEC-1 | Concanamycin A | Concentration-dependent inhibition | [5] |

| Cell Viability Assay | CD8+ cytotoxic T lymphocytes | Concanamycin A | 100 nM (induces cell death) | [6] | |

| Lysosomal Acidification Inhibition | Rat liver lysosomes | Concanamycin A | IC50 = 0.061 nM | [6] | |

| Oleate incorporation inhibition | Rat liver lysosomes | Concanamycin A | IC50 = 14 nM | [6] |

Key Biological Activities and Associated Experimental Protocols

V-ATPase Inhibition

The hallmark activity of this compound is its potent and specific inhibition of V-ATPase.

Experimental Protocol: V-ATPase Inhibition Assay

This protocol is adapted from methods used for Concanamycin A and can be applied to assess the inhibitory activity of this compound.

-

Preparation of Vesicles: Isolate membrane vesicles enriched in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut goblet cell apical membranes).

-

ATPase Activity Measurement:

-

The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Prepare a reaction mixture containing the membrane vesicles, assay buffer (e.g., MES-Tris buffer, pH 7.0), MgCl2, and ATP.

-

Add varying concentrations of this compound (or a DMSO control) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

-

Measure the amount of released Pi using a colorimetric method, such as the molybdate assay.

-

-

Data Analysis:

-

Calculate the percentage of V-ATPase inhibition at each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Experimental Workflow for V-ATPase Inhibition Assay

V-ATPase Inhibition Assay Workflow

Autophagy Inhibition

By neutralizing the acidic environment of lysosomes, this compound disrupts the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo. This leads to an accumulation of autophagosomes within the cell.

Experimental Protocol: Western Blot Analysis of Autophagy

This protocol outlines the steps to monitor autophagy by observing the levels of the autophagosome marker LC3-II.

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against LC3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux[1].

-

Logical Flow of Autophagy Inhibition by this compound

Mechanism of Autophagy Inhibition

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cell types, particularly in activated immune cells and cancer cells[7][8]. The exact mechanism is complex but is linked to the disruption of cellular homeostasis caused by V-ATPase inhibition.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Culture cells and treat with different concentrations of this compound for various durations. Include appropriate controls.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Experimental Workflow for Apoptosis Assay

Apoptosis Assay Workflow

Impact on Signaling Pathways

The inhibition of V-ATPase by this compound has significant downstream consequences on various signaling pathways that are crucial for cell growth, proliferation, and survival.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. V-ATPase activity is known to be required for the amino acid-dependent activation of mTORC1 at the lysosomal surface. By inhibiting V-ATPase and disrupting lysosomal function, this compound can indirectly inhibit mTORC1 signaling.

Signaling Pathway Diagram: this compound and mTOR Signaling

This compound's effect on mTOR signaling.

Notch Signaling Pathway

Notch signaling is a fundamental pathway involved in cell fate decisions. The processing and activation of the Notch receptor involve trafficking through acidic intracellular compartments. Inhibition of V-ATPase by compounds like concanamycins can interfere with Notch receptor maturation and signaling.

Signaling Pathway Diagram: this compound and Notch Signaling

References

- 1. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]

Concanamycin C: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, an 18-membered macrolide antibiotic, demonstrates notable antifungal and anti-yeast properties. Its primary mechanism of action involves the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump in fungal cells. This inhibition disrupts essential cellular processes reliant on pH homeostasis, including virulence factor secretion and stress response pathways, ultimately leading to the cessation of fungal growth. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its mechanism of action, available quantitative data on the closely related Concanamycin A, detailed experimental protocols for antifungal susceptibility testing, and a visual representation of its impact on fungal cell signaling.

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, originally isolated from Streptomyces diastatochromogenes, represents a promising class of antifungal compounds.[1] As a member of the macrolide antibiotic family, its antifungal activity stems from its ability to target a fundamental cellular enzyme, the vacuolar-type H+-ATPase (V-ATPase).[2] This guide delves into the technical aspects of this compound's antifungal properties to support further research and development in this area.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound in fungal cells is the vacuolar-type H+-ATPase (V-ATPase).[2] This multi-subunit enzyme is responsible for pumping protons across intracellular membranes, a process vital for maintaining the acidic environment of various organelles, including the vacuole (the fungal equivalent of the lysosome).

This compound specifically binds to the c subunit of the V-ATPase's V_o_ domain, a transmembrane sector of the enzyme complex. This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation. The inhibition of V-ATPase leads to a cascade of downstream effects that are detrimental to the fungal cell.

Signaling Pathway of V-ATPase Inhibition by this compound

Caption: V-ATPase Inhibition Pathway by this compound.

Quantitative Data on Antifungal Activity

Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against the key pathogenic fungi Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. However, data is available for the closely related compound, Concanamycin A, which shares the same mechanism of action. One study demonstrated that Concanamycin A potentiates the activity of other antifungal agents against Saccharomyces cerevisiae.

Table 1: Antifungal Activity of Concanamycin A against Saccharomyces cerevisiae

| Antifungal Agent | MIC_50_ (µg/mL) without Concanamycin A | MIC_50_ (ng/mL) with Concanamycin A |

| Caspofungin | 36 | 6.5 |

| Fluconazole | 8.1 | 5.7 (µg/mL) |

| Terbinafine | 3.9 | 0.9 (µg/mL) |

Note: This data is for Concanamycin A and should be considered as indicative of the potential of V-ATPase inhibitors. Further studies are required to determine the specific MIC values for this compound against a broader range of pathogenic fungi.

Experimental Protocols: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against fungal isolates, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Method

This method is a standard for determining the MIC of an antifungal agent in a liquid medium.

Workflow for Broth Microdilution Assay

Caption: Generalized workflow for a broth microdilution antifungal susceptibility assay.

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline or PBS.

-

Adjust the suspension to a specific turbidity using a spectrophotometer (e.g., 0.5 McFarland standard for yeasts) or by direct cell counting with a hemocytometer to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate.

-

The final concentration range should be chosen to encompass the expected MIC. A typical range might be 0.03 to 16 µg/mL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Add the adjusted fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35-37°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

-

Conclusion

This compound presents a compelling profile as an antifungal agent due to its specific and potent inhibition of V-ATPase, a well-defined and essential fungal target. While specific quantitative data on its activity against key pathogenic fungi remains to be fully elucidated in publicly available literature, the foundational knowledge of its mechanism of action provides a strong rationale for its further investigation. The methodologies outlined in this guide offer a framework for researchers and drug development professionals to systematically evaluate the antifungal potential of this compound and its analogues. Future research should focus on determining the MICs of this compound against a broad panel of clinically relevant fungal isolates, including resistant strains, to fully assess its therapeutic potential.

References

The Antiviral Potential of Concanamycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin C, a member of the plecomacrolide class of antibiotics, has garnered interest for its potent antiviral properties. This technical guide synthesizes the current understanding of this compound's antiviral effects, with a primary focus on its mechanism of action, which involves the specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This inhibition disrupts the essential cellular process of endosomal acidification, a critical step for the entry of numerous enveloped viruses into host cells. This document provides a comprehensive overview of the available quantitative data on the antiviral activity of Concanamycins, details the experimental protocols for key antiviral assays, and visualizes the underlying molecular pathways and experimental workflows. While specific quantitative antiviral data for this compound is limited in publicly available literature, data from its close analogs, Concanamycin A and B, provide strong evidence for the antiviral potential of this compound class.

Introduction

Enveloped viruses represent a significant threat to global health, and the development of broad-spectrum antiviral agents is a critical area of research. A key strategy for many enveloped viruses to enter host cells is through receptor-mediated endocytosis, a process that culminates in the fusion of the viral envelope with the endosomal membrane. This fusion event is often dependent on the acidic environment of the late endosome, which is maintained by the vacuolar-type H+-ATPase (V-ATPase). Concanamycins are potent and specific inhibitors of V-ATPase, making them promising candidates for antiviral drug development.[1][2] This guide focuses on the antiviral effects of this compound and its analogs.

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound and its analogs is the V-ATPase, a multi-subunit proton pump responsible for acidifying intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus. By binding to the V-ATPase, Concanamycins prevent the transport of protons into these organelles, leading to a disruption of their acidic pH.

This inhibition of endosomal acidification has profound consequences for the replication cycle of many enveloped viruses:

-

Inhibition of Viral Entry: For viruses that rely on a low-pH environment to trigger conformational changes in their surface glycoproteins for membrane fusion, the neutralization of endosomal pH by Concanamycins effectively blocks their entry into the host cell cytoplasm. This traps the viral particles within the endosomes, preventing the release of their genetic material and subsequent replication.[1][2][3]

-

Impairment of Glycoprotein Maturation: The proper glycosylation and maturation of viral glycoproteins, which are essential for the assembly of new infectious virions, can also be affected by disruptions in the pH of the Golgi apparatus, another target of V-ATPase inhibition.[4]

Quantitative Antiviral Activity

While research specifically detailing the antiviral efficacy of this compound is sparse, studies on its close analogs, Concanamycin A and B, provide valuable quantitative insights into the potential of this compound class.

| Compound | Virus | Cell Line | Assay Type | IC50/EC50 | Reference |

| Concanamycin A | Herpes Simplex Virus type 1 (HSV-1) | Vero | Plaque Reduction | 0.072 ng/mL | [4] |

| Concanamycin B | Herpes Simplex Virus type 1 (HSV-1) | Vero | Plaque Reduction | 0.51 ng/mL | [4] |

| Concanamycin A | Influenza Virus | Not Specified | Not Specified | 5 nM (effective concentration) | [5] |

| Concanamycin A | Semliki Forest Virus | Not Specified | Not Specified | 5 nM (effective concentration) | [5] |

| Concanamycin A | Vesicular Stomatitis Virus | Not Specified | Not Specified | 5 nM (effective concentration) | [5] |

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The data presented here is derived from in vitro studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the antiviral effects of Concanamycins.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound (or analog).

-

Culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., culture medium with 1% agarose or methylcellulose).

-

Staining solution (e.g., crystal violet in methanol/water).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.

-

Virus Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of this compound or a vehicle control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay Application: Remove the virus inoculum and gently add the overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in the number of plaques compared to the vehicle control.

Viral Entry Inhibition Assay

This assay specifically investigates the ability of a compound to block the entry of a virus into host cells.

Objective: To determine if this compound inhibits the early stages of viral infection, specifically viral entry.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock.

-

This compound.

-

Culture medium.

-

Method for detecting viral presence within the cell (e.g., immunofluorescence staining for a viral antigen, qPCR for viral nucleic acid, or a reporter virus expressing a fluorescent protein).

Procedure:

-

Pre-treatment (Optional): Pre-treat the host cells with different concentrations of this compound for a defined period before infection.

-

Infection: Infect the cells with the virus in the presence of this compound. A control group with no compound is included.

-

Incubation: Allow the infection to proceed for a short period (e.g., 1-2 hours) to allow for viral entry but not significant replication.

-

Removal of Unbound Virus: Wash the cells thoroughly with PBS to remove any virus particles that have not entered the cells.

-

Inactivation of External Virus (Optional): Treat the cells with a citrate buffer (pH 3.0) or a specific enzyme to inactivate any remaining extracellular virus.

-

Detection of Internalized Virus: Lyse the cells and quantify the amount of internalized virus using a pre-determined detection method (e.g., qPCR for viral genomes).

-

Analysis: Compare the amount of internalized virus in the this compound-treated cells to the control cells to determine the extent of entry inhibition.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general workflow for antiviral testing.

Caption: Mechanism of this compound antiviral activity.

Caption: A generalized workflow for in vitro antiviral testing.

Conclusion and Future Directions

This compound and its analogs demonstrate significant antiviral activity against a range of enveloped viruses by targeting the host V-ATPase, a mechanism that is less prone to the development of viral resistance compared to drugs targeting viral proteins. The disruption of endosomal acidification presents a potent strategy for inhibiting the entry of viruses that rely on this pathway. While quantitative data for this compound is currently limited, the data for Concanamycin A and B strongly support the therapeutic potential of this class of compounds.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo studies to determine the specific antiviral spectrum and efficacy (IC50/EC50) of this compound against a broader range of viruses.

-

Investigating the potential for synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.

-

Optimizing the chemical structure of Concanamycins to enhance their therapeutic index, improving antiviral potency while minimizing host cell toxicity.

The continued exploration of V-ATPase inhibitors like this compound holds promise for the development of novel, broad-spectrum antiviral therapies to combat existing and emerging viral threats.

References

- 1. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]

- 2. Concanamycin A can stop the multiplication of influenza viruses - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. Concanamycin A blocks influenza virus entry into cells under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of inhibitory action of concanamycins against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunosuppressive Activity of Concanamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin C, a member of the plecomacrolide class of antibiotics isolated from Streptomyces species, has garnered significant interest for its potent immunosuppressive properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunosuppressive activity of this compound. Its primary mode of action involves the specific and high-affinity inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments in eukaryotic cells. This inhibition disrupts a multitude of cellular processes within immune cells, leading to the modulation of immune responses. While initially identified for its ability to inhibit the proliferation of T-lymphocytes stimulated by concanavalin A, its effects are now understood to be more complex, involving the induction of apoptosis in specific T cell subsets and the alteration of intracellular signaling pathways crucial for immune function. This document serves as a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering detailed data, experimental protocols, and visual representations of the key pathways involved.

Data Presentation

The following tables summarize the quantitative data available on the immunosuppressive and cytotoxic effects of Concanamycins. It is important to note that much of the detailed in-vitro immunological research has been conducted with the closely related Concanamycin A (CMA), which is often used interchangeably in functional studies due to their shared mechanism of action as V-ATPase inhibitors.

| Parameter | Cell Type | Mitogen/Stimulus | Method | Concentration | Effect | Reference |

| Inhibition of Proliferation | Mouse Splenic Lymphocytes | Concanavalin A | [3H]-Thymidine Incorporation | 1 µg/mL | 88% inhibition | (Kinashi et al., 1984) |

| Inhibition of Proliferation | Mouse Splenic Lymphocytes | Concanavalin A | [3H]-Thymidine Incorporation | 3 µg/mL | >99% inhibition | (Kinashi et al., 1984) |

| Cytotoxicity | Activated CD8+ CTL Clone (OE4) | - | MTT Assay | 100 nM (CMA) | Time-dependent decrease in cell viability | [1] |

| Inhibition of Cytotoxicity | CD8+ CTL | - | 51Chromium Release Assay | 10 nM (CMA) | Inhibition of perforin-mediated killing | [2] |

Mechanism of Action: V-ATPase Inhibition

The cornerstone of this compound's biological activity is its potent and specific inhibition of V-ATPase. This multi-subunit enzyme is responsible for pumping protons from the cytoplasm into the lumen of various organelles, including endosomes, lysosomes, and the Golgi apparatus, as well as into the extracellular space in certain specialized cells.

Downstream Consequences of V-ATPase Inhibition in Immune Cells:

-

Disruption of Endosomal and Lysosomal pH: Inhibition of V-ATPase leads to a failure in acidifying endosomes and lysosomes. This impairs the function of pH-dependent lysosomal hydrolases, disrupting antigen processing and presentation by antigen-presenting cells (APCs).

-

Impaired Protein Trafficking and Degradation: The proper functioning of the Golgi apparatus and the trafficking of vesicles are dependent on the pH gradients maintained by V-ATPase. Inhibition by this compound can lead to swelling of the Golgi and disruption of protein transport and degradation pathways.

-

Induction of Apoptosis in Activated CD8+ T Cells: V-ATPase activity is crucial for the survival of activated CD8+ cytotoxic T lymphocytes (CTLs). Treatment with Concanamycin A has been shown to induce marked DNA fragmentation and nuclear condensation, characteristic of apoptosis, in these cells.[3][4] This effect is accelerated by T-cell receptor (TCR) stimulation.

-

Inhibition of Cytotoxic Effector Function: The lytic granules of CTLs and Natural Killer (NK) cells are acidic compartments that store perforin and granzymes. Concanamycin A, by neutralizing the pH of these granules, can lead to the degradation of perforin and inhibit the degranulation process, thereby blocking the cytotoxic killing of target cells.[5]

-

Modulation of Signaling Pathways: V-ATPase is increasingly recognized as a key component in cellular signaling. Its inhibition can impact pathways such as mTORC1, which is a central regulator of cell growth and proliferation, and the Notch signaling pathway, which is involved in T cell development.[6][7]

Signaling Pathways and Experimental Workflows

V-ATPase Inhibition and Downstream Effects on T-Cell Signaling

The following diagram illustrates the central role of V-ATPase in immune cell function and the key downstream pathways affected by its inhibition with this compound.

Caption: V-ATPase inhibition by this compound disrupts organelle acidification, leading to multiple immunosuppressive effects.

Experimental Workflow for Assessing T-Cell Proliferation

This diagram outlines a typical workflow for evaluating the effect of this compound on T-cell proliferation.

Caption: Workflow for [3H]-Thymidine incorporation assay to measure T-cell proliferation inhibition by this compound.

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method to assess the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

-

This compound stock solution (in DMSO)

-

Concanavalin A (Con A)

-

[3H]-Thymidine

-

96-well round-bottom culture plates

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Stimulation: Prepare a working solution of Con A (e.g., 5 µg/mL). Add 50 µL of the Con A solution to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Radiolabeling: Add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.

-

Final Incubation: Incubate the plate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of this compound to inhibit the cytotoxic function of CTLs.

Materials:

-

Effector cells (e.g., in vitro generated CTLs)

-

Target cells (e.g., P815 mastocytoma cells)

-

Complete RPMI-1640 medium

-

Sodium Chromate (Na2[51Cr]O4)

-

This compound

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of 51Cr in 100 µL of medium for 1 hour at 37°C. Wash the cells three times with medium to remove excess 51Cr and resuspend at 1 x 10^5 cells/mL.

-

Effector Cell Treatment: Pre-incubate effector cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 2 hours at 37°C.

-

Assay Setup:

-

Experimental Wells: Plate effector cells at various effector-to-target (E:T) ratios. Add 1 x 10^4 labeled target cells to each well.

-

Spontaneous Release: Add only labeled target cells to wells with medium.

-

Maximum Release: Add labeled target cells to wells with a final concentration of 2% Triton X-100.

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Measurement: Measure the radioactivity in the supernatant using a gamma counter.

-

Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the viability of immune cells.

Materials:

-

Lymphocyte suspension

-

Complete RPMI-1640 medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Plating: Plate 1-2 x 10^5 lymphocytes per well in 100 µL of complete medium in a 96-well plate.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0-100 nM) to the wells. Include appropriate controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Conclusion

This compound demonstrates significant immunosuppressive activity, primarily through the potent inhibition of V-ATPase. This leads to a cascade of downstream effects, including the disruption of essential cellular processes in immune cells such as antigen presentation, protein trafficking, and cytotoxic function. Furthermore, this compound can selectively induce apoptosis in activated CD8+ T cells, highlighting its potential for targeted immunomodulation. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the nuanced immunomodulatory properties of this compound and to explore its therapeutic potential in various disease contexts, including autoimmune disorders, transplant rejection, and certain cancers. Further research is warranted to fully elucidate the specific signaling events downstream of V-ATPase inhibition and to translate these findings into clinical applications.

References

- 1. revvity.com [revvity.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Human V-ATPase function is positively and negatively regulated by TLDc proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 7. m.youtube.com [m.youtube.com]

Anti-osteoporotic Potential of Concanamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-osteoporotic potential of Concanamycin C, a potent macrolide antibiotic. The document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in its therapeutic effect.

The Molecular Basis of Bone Remodeling and Osteoporosis

Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Osteoporosis is a prevalent metabolic bone disease characterized by excessive bone resorption, leading to reduced bone mass and structural deterioration, which increases fracture risk.[2] Osteoclasts, multinucleated cells originating from the monocyte-macrophage hematopoietic lineage, are the primary mediators of bone degradation.[1][3]

The differentiation, activation, and survival of osteoclasts are principally regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][4][5] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events.[4][6] This includes the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream pathways including mitogen-activated protein kinases (MAPKs) (such as ERK, p38, and JNK) and the nuclear factor-κB (NF-κB) pathway.[6][7][8] These signaling cascades converge to induce the expression and activation of c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), the master transcription factor for osteoclastogenesis.[9][10][11] Activated NFATc1 orchestrates the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP), Cathepsin K, and matrix metalloproteinase 9 (MMP-9), which are essential for the bone resorption process.[12][13][14]

This compound: Mechanism of Action

Concanamycins belong to the plecomacrolide family of antibiotics and are highly specific and potent inhibitors of the vacuolar-type H+-ATPase (V-ATPase).[15][16] The V-ATPase is a multi-subunit proton pump essential for the acidification of intracellular compartments and, critically for osteoclasts, the extracellular resorption lacuna.[15][17]

The process of bone resorption requires a highly acidic microenvironment at the interface between the osteoclast's ruffled border and the bone surface.[17] Osteoclasts polarize and form a sealed zone, into which the V-ATPase pumps protons (H+), lowering the pH. This acidic environment dissolves the inorganic mineral component of the bone (hydroxyapatite) and provides the optimal condition for acidic proteases, like Cathepsin K, to degrade the organic bone matrix.[18]

This compound exerts its anti-resorptive effect by directly targeting and inhibiting the V-ATPase. Studies on the closely related Concanamycin A have shown that it binds specifically to subunit c of the proton-translocating V0 domain of the V-ATPase complex.[19] This binding event obstructs the proton channel, preventing the transport of H+ ions across the ruffled border membrane.[20] By neutralizing the acidic resorption pit, this compound effectively halts both mineral dissolution and enzymatic degradation of the bone matrix, thereby inhibiting osteoclast function.[15]

Preclinical Data Summary

While specific quantitative data for this compound is limited in the available literature, studies on closely related analogs like Concanamycin A and B provide strong evidence for the anti-resorptive potential of this compound class. These macrolides have been shown to effectively suppress bone resorption in various in vitro models.

Table 1: Summary of Preclinical Data for Concanamycins

| Compound | Assay / Model | Key Quantitative & Qualitative Findings | Reference(s) |

|---|---|---|---|

| Concanamycin A | V-ATPase Activity Assay (from Manduca sexta) | Inhibited V-ATPase activity by 50% at a concentration of 10 nM. | [19] |

| Concanamycin B | PTH-stimulated Pit Formation Assay (in vitro) | Found to inhibit osteoclastic pit formation stimulated by parathyroid hormone (PTH). | [15] |

| Concanamycin B | 45Ca Release Assay (prelabelled chick embryonic calvariae) | Inhibited PTH-stimulated 45Ca release in a dose-dependent manner. | [15] |

| Concanamycin B | Vacuolar Acidification Assay (in osteoclasts) | Suppressed the acidification of vacuolar organelles by V-ATPase in osteoclasts. |[15] |

Key Experimental Protocols

Assessing the anti-osteoporotic potential of a compound like this compound involves a series of established in vitro assays to measure its effects on osteoclast differentiation and function.

Protocol: In Vitro Osteoclastogenesis Assay

This assay evaluates the effect of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.

-

Cell Isolation: Harvest bone marrow macrophages (BMMs) from the femurs and tibias of 6-8 week old mice.[14]